(3,3-Dimethylbutyl)triethoxysilane
Description
Overview of Organosilanes in Chemical and Materials Science Research
Organosilanes are a class of organometallic compounds that feature at least one stable carbon-silicon (C-Si) bond. gelest.com Their general structure, RₙSiX₄₋ₙ, highlights their dual functionality: 'R' represents an organic group that can be tailored for specific interactions with organic polymers, while 'X' is a hydrolyzable group, typically an alkoxy or halide, that can react with inorganic substrates. google.com This bifunctional nature allows organosilanes to act as molecular bridges, coupling dissimilar materials like organic resins and inorganic fillers to create composite materials with enhanced properties. google.com
In chemical and materials science research, organosilanes are indispensable. They are widely employed as adhesion promoters, crosslinking agents, dispersing agents, and for surface modification to impart desired properties such as hydrophobicity or biocompatibility. gelest.commdpi.com The applications are diverse, ranging from the production of advanced coatings and adhesives to the functionalization of nanoparticles for biomedical applications and the synthesis of specialty polymers. mdpi.comdrexel.edu
Structural Classification and Reactivity Profile of Trialkoxysilanes
Trialkoxysilanes, with the general formula R-Si(OR')₃, are a prominent subclass of organosilanes characterized by the presence of three hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) attached to the silicon atom. chinacouplingagents.com The 'R' group is a non-hydrolyzable organic substituent that defines the specific functionality of the molecule.
The reactivity of trialkoxysilanes is primarily governed by the hydrolysis of the alkoxy groups, a reaction that can be catalyzed by either acid or base. This initial step replaces the alkoxy groups with hydroxyl groups, forming highly reactive silanols (R-Si(OH)₃). These silanols can then undergo condensation reactions with other silanols or with hydroxyl groups on the surface of an inorganic substrate. This condensation process results in the formation of stable siloxane (Si-O-Si) bonds, leading to the creation of a durable, cross-linked polysiloxane network on the substrate surface. The rate of hydrolysis is influenced by factors such as pH, the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups), and the nature of the organic 'R' group. google.com
Position and Importance of (3,3-Dimethylbutyl)triethoxysilane within the Organosilane Family
This compound, also known as neohexyltriethoxysilane, is an alkyltriethoxysilane with the chemical formula C₁₂H₂₈O₃Si. dakenchem.com Its structure is distinguished by the presence of a 3,3-dimethylbutyl (neohexyl) group attached to the silicon atom. This bulky, sterically hindered alkyl group is a key feature that influences the compound's properties and applications.
The primary importance of this compound lies in its role as a hydrophobic surface modifying agent. The non-polar neohexyl group, when anchored to a surface via the triethoxysilane (B36694) functionality, creates a low-energy, water-repellent layer. gelest.com The bulky nature of the neohexyl group can also provide a degree of steric shielding to the underlying substrate. While many alkyltriethoxysilanes can impart hydrophobicity, the specific branching and size of the 3,3-dimethylbutyl group can influence the packing density and stability of the resulting self-assembled monolayer. It is classified as a special organic silane (B1218182), suggesting its use in applications requiring specific surface properties that may not be achievable with more common linear alkylsilanes. dakenchem.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 41966-94-3 |
| Molecular Formula | C₁₂H₂₈O₃Si |
| Molecular Weight | 248.43 g/mol |
| Appearance | Colorless to light yellow liquid |
| Synonyms | Neohexyltriethoxysilane, Silane, (3,3-dimethylbutyl)triethoxy- |
| Data sourced from Daken Chemical. dakenchem.com |
Research Trajectories and Interdisciplinary Relevance of this compound
While specific research dedicated exclusively to this compound is not as extensive as for functionalized silanes (e.g., those containing amino or epoxy groups), its research trajectory is closely tied to the broader field of hydrophobic and superhydrophobic surfaces. The development of robust and durable water-repellent coatings is of significant interest across various disciplines, including materials science, engineering, and even medicine.
The interdisciplinary relevance of this compound stems from its potential applications in:
Protective Coatings: Creating anti-corrosion and anti-fouling surfaces for marine applications, architecture, and industrial equipment. google.com
Self-Cleaning Surfaces: The "lotus effect," where water droplets roll off a surface, carrying away dirt and contaminants, can be achieved with superhydrophobic coatings derived from silanes like this compound.
Microfluidics and Lab-on-a-Chip Devices: Controlling the flow of liquids in microchannels by selectively modifying the surface energy of the channel walls.
Textile and Fabric Treatment: Imparting water-repellency to textiles for outdoor gear, protective clothing, and other applications. researchgate.net
Future research is likely to focus on optimizing the deposition processes of this compound to create highly ordered and stable self-assembled monolayers. Furthermore, its use in combination with other functional silanes could lead to the development of multifunctional surfaces with tailored properties, such as combined hydrophobicity and oleophobicity (oil-repellency).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylbutyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-7-13-16(14-8-2,15-9-3)11-10-12(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQGJDYDHQULIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626690 | |
| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41966-94-3 | |
| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 3,3 Dimethylbutyl Triethoxysilane
Hydrolysis and Condensation Chemistry of Alkoxysilanes
The conversion of (3,3-Dimethylbutyl)triethoxysilane from a single molecule to a polymer or a surface-grafted layer is a step-by-step process that begins with hydrolysis. This is followed by condensation, which leads to the formation of a durable siloxane network. researchgate.net
Formation Kinetics of Silanols (Si-OH)
The initial reaction of this compound involves the hydrolysis of its ethoxy groups (–OCH2CH3) to create silanol (B1196071) groups (–OH). researchgate.netnih.gov This is a nucleophilic substitution reaction where water molecules attack the silicon atom, resulting in the displacement of ethanol (B145695).
This hydrolysis is influenced by several factors. The large 3,3-dimethylbutyl group can physically block water from easily reaching the silicon atom, which may slow down the reaction compared to smaller alkoxysilanes. The reaction occurs in stages, forming partially hydrolyzed intermediates along the way.
Polycondensation to Form Siloxane (Si-O-Si) Networks
After silanols are formed, they can react with each other or with any remaining ethoxy groups to form strong siloxane (Si-O-Si) bonds in a process called polycondensation. ecopowerchem.comresearchgate.net This leads to the formation of a cross-linked network and releases water or ethanol as byproducts. researchgate.net
These condensation reactions can be categorized as:
Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H2O
Alcohol-producing condensation: Si-OH + C2H5O-Si → Si-O-Si + C2H5OH
These reactions result in the growth of longer and more complex molecules. researchgate.net The degree of cross-linking and the final structure of the siloxane network depend on the reaction conditions. ecopowerchem.com
Influence of Reaction Parameters on Hydrolysis and Condensation
The speed of both hydrolysis and condensation is very sensitive to several experimental factors:
pH: Both acids and bases can speed up the hydrolysis of alkoxysilanes. cfmats.comresearchgate.netuc3m.esunm.edugelest.com In acidic conditions, the oxygen atom of the alkoxy group gets protonated, making the silicon atom more attractive to water molecules. gelest.comnih.gov In basic conditions, hydroxide (B78521) ions directly attack the silicon atom. nih.gov The rate of hydrolysis is slowest at a neutral pH of 7. cfmats.comafinitica.com
Water/Silane (B1218182) Molar Ratio: The amount of water relative to the silane is crucial. mdpi.comresearchgate.net Enough water is needed for complete hydrolysis of all three ethoxy groups. researchgate.net However, too much water can favor hydrolysis over condensation and might lead to the formation of a gel in the solution instead of a uniform coating on a surface. researchgate.net
Catalysis: Besides pH, other catalysts can be used to control the reaction rates. researchgate.net Lewis acids and bases are often used to accelerate both hydrolysis and condensation. acs.org The choice of catalyst can affect the final structure of the siloxane network. researchgate.net
| Reaction Parameter | Effect on Hydrolysis and Condensation |
| pH | Catalyzes both hydrolysis and condensation. Acidic conditions make the silicon atom more reactive by protonating the alkoxy group, while basic conditions involve the direct attack of hydroxide ions. cfmats.comresearchgate.netuc3m.esunm.edugelest.comnih.gov |
| Water/Silane Molar Ratio | A sufficient amount of water is necessary for complete hydrolysis, but an excess can inhibit condensation and lead to gel formation. mdpi.comresearchgate.net |
| Catalysis | Lewis acids and bases can be used to speed up the reactions and influence the final structure of the siloxane network. researchgate.netacs.org |
Silanization Reactions at Inorganic Substrate Interfaces
A key application of this compound is the modification of inorganic surfaces, a process called silanization. This involves attaching the silane molecule to a substrate to change its surface properties. researchgate.net
Mechanistic Pathways of Covalent Grafting onto Hydroxylated Surfaces (e.g., Silica)
Inorganic materials like silica (B1680970) and other metal oxides have hydroxyl (-OH) groups on their surfaces. researchgate.netnih.gov These surface hydroxyls are essential for the covalent attachment of this compound. The process typically involves the following steps:
Hydrolysis: The triethoxysilane (B36694) first hydrolyzes in the presence of water to form reactive silanols. researchgate.nethengdasilane.com
Physisorption: The newly formed silanols can then physically adsorb onto the hydroxylated surface through hydrogen bonding.
Covalent Bonding: With heat or a suitable catalyst, a condensation reaction occurs between the silanols of the silane and the hydroxyl groups on the substrate. researchgate.netethz.ch This creates covalent Si-O-Substrate bonds and releases water. researchgate.netethz.ch
The bulky 3,3-dimethylbutyl group of the silane will then be oriented away from the surface, creating a new, non-polar surface.
Interfacial Bonding and Adhesion Promotion Mechanisms
The strong covalent bonds formed between the silane and the substrate are the reason for the adhesion-promoting properties of silane coupling agents. researchgate.netdakenchem.com In the case of this compound, the non-polar, water-repellent 3,3-dimethylbutyl group can enhance the compatibility and adhesion between the inorganic substrate and a non-polar polymer. onlytrainings.com
Information regarding the chemical reactivity of this compound in the requested catalytic and photochemical reactions is not available in the public domain.
Extensive searches for "this compound" in the context of metal-catalyzed hydride transfer, nickel-hydride catalyzed hydrofunctionalization, and photochemical transformations did not yield any specific research findings or data. The available information on this compound is primarily related to its application in surface modification for sensors and in formulations for semiconductor processing.
General principles of silane chemistry suggest that trialkoxysilanes can act as hydride donors in certain metal-catalyzed reactions and may undergo photochemical transformations. However, without specific studies on this compound, any discussion of its reactivity in the requested contexts would be speculative and not based on scientific evidence.
Therefore, the detailed article with specific reaction mechanisms, chemical transformations, and data tables as outlined in the prompt cannot be generated.
Advanced Characterization and Spectroscopic Analysis of 3,3 Dimethylbutyl Triethoxysilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. It provides detailed information about the local chemical environment of specific nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and silicon-²⁹ (²⁹Si).
¹H, ¹³C, and ²⁹Si NMR for Molecular Structure Confirmation
The molecular structure of (3,3-Dimethylbutyl)triethoxysilane can be unequivocally confirmed using a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each technique offers a unique perspective on the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) groups of the butyl chain, and the ethoxy groups attached to the silicon atom. The chemical shifts (δ) are influenced by the electron density around the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For instance, the carbons in the tert-butyl group, the two methylene carbons in the butyl chain, and the methylene and methyl carbons of the triethoxy groups will all have characteristic chemical shifts. docbrown.infodocbrown.info
²⁹Si NMR Spectroscopy: As the central atom in the molecule, the silicon-29 (B1244352) nucleus gives a specific signal in the ²⁹Si NMR spectrum, which is highly sensitive to its coordination environment. huji.ac.il For the monomeric this compound, a single resonance is expected. The chemical shift of this peak provides direct evidence of the trialkoxysilane structure. huji.ac.ilucsb.edu
A representative, though not experimentally derived for this specific molecule, set of expected NMR data is presented below:
| Nucleus | Assignment | Expected Chemical Shift (ppm) |
| ¹H | C(CH₃)₃ | ~0.9 |
| C(CH₃)₃CH₂ | ~1.3 | |
| CH₂ Si | ~0.7 | |
| OCH₂CH₃ | ~3.8 (quartet) | |
| OCH₂CH₃ | ~1.2 (triplet) | |
| ¹³C | C(CH₃)₃ | ~29 |
| C (CH₃)₃ | ~31 | |
| C(CH₃)₃C H₂ | ~30 | |
| C H₂Si | ~10 | |
| OC H₂CH₃ | ~58 | |
| OCH₂C H₃ | ~18 | |
| ²⁹Si | (CH₃)₃CCH₂CH₂Si (OCH₂CH₃)₃ | -45 to -50 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Solid-State ²⁹Si Magic Angle Spinning (MAS) NMR for Siloxane Network Analysis
When this compound undergoes hydrolysis and condensation to form polysiloxane networks, solid-state ²⁹Si MAS NMR becomes an invaluable tool for characterizing the resulting structure. This technique can distinguish between silicon atoms with different numbers of siloxane (Si-O-Si) bonds. researchgate.netfrontiersin.orgcolumbia.edu
The notation Tⁿ is used to describe the substitution pattern around the silicon atom in these networks, where 'T' signifies a trifunctional unit (R-Si) and 'n' represents the number of bridging oxygen atoms.
T⁰ species: Represents the unreacted or fully hydrolyzed monomer, R-Si(OH)₃.
T¹ species: Represents a silicon atom bonded to one other silicon atom through a siloxane bridge, forming a dimer or a chain end.
T² species: Represents a silicon atom connected to two other silicon atoms, typically found within a linear chain.
T³ species: Represents a fully condensed silicon atom connected to three other silicon atoms, indicating a highly cross-linked network. researchgate.net
The relative intensities of the T⁰, T¹, T², and T³ peaks in the ²⁹Si MAS NMR spectrum provide a quantitative measure of the degree of condensation and cross-linking within the siloxane polymer. columbia.eduresearchgate.net This information is critical for understanding the material's properties, such as its mechanical strength and thermal stability.
| Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) |
| T⁰ | Monomer/Hydrolyzed Monomer | -40 to -50 |
| T¹ | Dimer/Chain End | -50 to -60 |
| T² | Linear Chain Unit | -60 to -70 |
| T³ | Fully Cross-linked Unit | -70 to -80 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are essential for identifying functional groups and monitoring the progress of chemical reactions involving this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Silanization Monitoring
FTIR spectroscopy provides a rapid and non-destructive method to identify the characteristic chemical bonds within a molecule. For this compound, the FTIR spectrum will exhibit distinct absorption bands corresponding to its various functional groups.
The process of silanization, where this compound is grafted onto a surface, can be effectively monitored using FTIR. researchgate.netcetjournal.it The disappearance of the Si-O-C stretching vibrations and the appearance of broad Si-O-Si and Si-OH bands are indicative of the hydrolysis and condensation reactions occurring at the surface. cetjournal.itresearchgate.net This allows for the real-time analysis of the formation of the siloxane layer. utwente.nl
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H stretching | -CH₃, -CH₂- | 2850-3000 |
| Si-O-C stretching | Ethoxy group | 1080-1100 |
| C-C stretching | Alkyl backbone | 1300-1470 |
| Si-C stretching | Alkyl-silane bond | ~1230 and ~820 |
| Si-O-Si stretching | Siloxane network | 1000-1100 (broad) |
| Si-OH stretching | Silanol (B1196071) group | ~910 and 3200-3700 (broad) |
Chromatographic and Mass Spectrometric Techniques
Chromatographic techniques are employed to separate and analyze the components of a mixture. When coupled with mass spectrometry, they provide powerful tools for the characterization of oligomers and polymers.
Gel Permeation Chromatography (GPC) for Oligomer and Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers and oligomers. researchgate.net When this compound undergoes partial condensation, it can form a mixture of monomers, dimers, trimers, and larger oligomers. ingentaconnect.comtandfonline.comresearchgate.net
GPC separates these species based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller ones. By calibrating the system with standards of known molecular weight, the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polysiloxane can be determined. researchgate.net This information is vital for correlating the synthesis conditions with the final properties of the polymeric material. For instance, GPC can be used to study how factors like pH influence the molecular weight of the oligomeric species formed during hydrolysis and condensation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and the assessment of the purity of synthesized compounds like this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident determination of the elemental composition of the parent molecule and any fragments. This capability is crucial for confirming the identity of the target compound and distinguishing it from potential impurities or side-products that may have similar nominal masses.
Table 1: Predicted Collision Cross Section (CCS) Data for (3,3-dimethylbutyl)trimethoxysilane (B6327569) Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.14110 | 147.7 |
| [M+Na]⁺ | 229.12304 | 154.3 |
| [M-H]⁻ | 205.12654 | 147.9 |
| [M+NH₄]⁺ | 224.16764 | 167.9 |
| [M+K]⁺ | 245.09698 | 155.3 |
Thermal Analysis
Thermal analysis techniques are critical for evaluating the performance of silanes and their derivatives under thermal stress, providing information on their stability, decomposition behavior, and transitions between physical states.
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for assessing the thermal stability of this compound. The general order of thermal stability for silane (B1218182) coupling agents indicates that gamma-substituted silanes, like the subject compound, typically withstand short-term process conditions up to 350°C and long-term continuous exposure at 160°C. thenanoholdings.comgelest.com
When incorporated into polymer composites, silane coupling agents can significantly enhance the thermal stability of the matrix material. TGA is used to quantify this improvement by comparing the decomposition temperatures of the untreated and silane-treated composites. For example, in ethylene (B1197577) vinyl acetate (B1210297) (EVA)/zeolite composites, treatment with 3-aminopropyltriethoxysilane (B1664141) (AMPTES) resulted in an increased decomposition temperature. witpress.com Similarly, studies on natural fiber composites show that silane treatments lead to better thermal stability. mdpi.comtandfonline.com The analysis of TGA curves can determine the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual char, which is often proportional to the quantity of grafted silane. nih.gov
Table 2: Representative TGA Data for Untreated and Silane-Treated Polymer Composites witpress.com
| Sample (EVA/Zeolite Composite) | Decomposition Temperature (T₁₀₀) |
|---|---|
| Untreated (15% Zeolite) | 459°C |
| AMPTES Treated (15% Zeolite) | 467°C |
Differential Thermal Analysis (DTA) for Thermal Transitions
Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to an identical temperature program. wikipedia.org This method detects physical and chemical changes such as melting, crystallization, glass transitions, and decomposition. cam.ac.uk A plot of the temperature difference (ΔT) versus temperature provides a DTA curve, or thermogram, which serves as a thermal "fingerprint" for the material. researchgate.net
For a compound like this compound, DTA could be used to identify its melting point (an endothermic process, appearing as a sharp peak) or any crystalline phase transitions. researchgate.netlibretexts.org When used to analyze composites containing the silane, DTA can reveal changes in the glass transition temperature (Tg) or melting temperature (Tm) of the polymer matrix, which indicates the degree of interaction between the silane-treated filler and the polymer. tandfonline.com While TGA is limited to changes involving mass loss, DTA can detect all physical and chemical transitions, making it a complementary and more broadly applicable technique for thermal characterization. libretexts.org
Morphological and Surface Characterization
The performance of this compound, particularly when used as a coupling agent in composites or as a surface modifier, is highly dependent on the resulting morphology and surface topography. Electron microscopy and scanning probe microscopy are key techniques for visualizing these features at the micro and nanoscale.
Scanning Electron Microscopy (SEM) for Composite Morphology and Filler Dispersion
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. In the context of composites containing this compound, SEM is crucial for assessing the dispersion of inorganic fillers within the polymer matrix and evaluating the quality of the interfacial adhesion. researchgate.net
In untreated composites, fillers often form large agglomerates due to incompatibility with the polymer matrix, creating weak points that can lead to mechanical failure. researchgate.net SEM images of fracture surfaces in these cases typically show voids and poor adhesion between the filler and the matrix. researchgate.net In contrast, the application of a silane coupling agent like this compound promotes better wetting and bonding between the filler and the polymer. azom.com SEM analysis of silane-treated composites consequently reveals a more uniform dispersion of filler particles and a more ductile fracture morphology, indicating improved stress transfer across the interface. witpress.comtandfonline.comresearchgate.net For example, SEM micrographs of poly (ethylene oxide) composites showed that silane-treated cellulose (B213188) nanocrystals had a significantly improved dispersion compared to untreated ones. tandfonline.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. nih.gov It is an ideal tool for characterizing surfaces modified with this compound, as it can quantify surface roughness and visualize the structure of the deposited silane layer at the nanoscale. wiley.com
When a substrate is treated with a silane, the molecules can self-assemble into a thin film. AFM can reveal whether this film is a smooth, uniform monolayer or a rougher layer with islands formed by polymerization. wiley.com The analysis provides quantitative roughness parameters, such as the average roughness (Ra) and the root mean square (rms) roughness. researchgate.net This data is critical for applications where surface texture is important. For instance, studies on silane-modified titanium have used AFM to measure significant changes in surface roughness, which can influence biocompatibility and adhesion. researchgate.net The ability to measure roughness from the angstrom level upwards makes AFM an essential tool for quality control and process monitoring in thin film and coating applications. uni.lu
Table 3: Representative Surface Roughness Data from AFM Analysis of Silane-Modified Surfaces
| Sample | Roughness Parameter | Value | Reference |
|---|---|---|---|
| Silane-coated anodized titanium | Average Roughness (Ra) | 240 nm | researchgate.net |
| Silane-coated anodized titanium | Root Mean Square (rms) Roughness | 300 nm | researchgate.net |
| Silicon wafer modified with APTMS (aminosilane) | Average Roughness (Ra) | 0.28 nm | wiley.com |
| Uncoated silicon wafer | Average Roughness (Ra) | 0.09 nm | wiley.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bu.edulehigh.edu When a material is irradiated with monochromatic X-rays, photoelectrons are emitted. lehigh.edu The kinetic energy of these photoelectrons is characteristic of the element and its bonding environment, allowing for detailed surface chemical analysis. lehigh.edu XPS is particularly valuable for analyzing thin films and surface modifications, such as those involving silane coupling agents like this compound. The measurement depth is typically between 1 and 5 nm. bu.edu
In the context of silane-treated surfaces, XPS is employed to confirm the presence and quantify the amount of the silane on a substrate. strath.ac.ukresearchgate.net The analysis of high-resolution spectra of elements like silicon (Si), carbon (C), and oxygen (O) provides insight into the chemical bonding at the interface. For instance, the Si 2p spectrum can be deconvoluted to distinguish between Si-C bonds from the silane and Si-O bonds from a silica (B1680970) substrate or condensed siloxane network. nih.gov Similarly, the C 1s spectrum helps in identifying the organic functionalities of the silane molecule.
The effectiveness of silane treatment on various substrates, such as glass fibers or metal oxides, can be assessed by comparing the atomic concentrations of key elements before and after treatment. strath.ac.uknih.gov For example, an increase in the C/Si and N/Si (for aminosilanes) ratios after treatment indicates the successful deposition of the silane layer. strath.ac.uk Furthermore, angle-resolved XPS (ARXPS) can provide information about the thickness and uniformity of the silane film. unica.itmdpi.com By varying the take-off angle of the photoelectrons, different depths of the sample can be probed, allowing for a non-destructive depth profile of the surface layer. mdpi.comunica.it
Research has shown that the conditions of silane application, such as the use of aqueous versus non-aqueous solvents, can significantly impact the resulting film. nih.gov For instance, using toluene (B28343) as a solvent for (3-Aminopropyl)triethoxysilane (APTES) deposition on titanium surfaces was found to prevent the formation of undesirable polysiloxanes and resulted in a more strongly attached film compared to aqueous deposition. nih.gov XPS analysis can reveal such differences in the chemical structure and bonding of the silane layer.
Below is a hypothetical data table illustrating the kind of information that can be obtained from XPS analysis of a substrate treated with this compound.
| Surface Treatment | Atomic Concentration (%) | High-Resolution Si 2p Peak (Binding Energy, eV) |
| Untreated Substrate | O: 55, Si: 45 | Si-O (Substrate): 103.3 |
| This compound Treated | C: 60, O: 25, Si: 15 | Si-C: 100.8, Si-O-Si (Siloxane): 102.5, Si-O (Substrate): 103.3 |
This table is illustrative and does not represent actual experimental data.
Dynamic Light Scattering (DLS) for Particle Size and Distribution in Dispersions
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. wikipedia.org3p-instruments.com The technique is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. wikipedia.org When a laser beam passes through the sample, the scattered light intensity fluctuates over time due to this motion. wikipedia.org Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. usp.org DLS analyzes these intensity fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. nih.gov
In the context of this compound and its derivatives, DLS is a crucial tool for characterizing the size and distribution of nanoparticles or emulsions formed from or stabilized by these silanes. For instance, if this compound is used in the synthesis of silica nanoparticles via a Stöber-like process, DLS can be used to monitor the particle growth and determine the final particle size distribution. researchgate.netacs.org The technique provides the z-average hydrodynamic diameter, which is an intensity-weighted average size, and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. nih.gov
The surface modification of nanoparticles with this compound can also be studied using DLS. A slight increase in the hydrodynamic radius after surface modification can indicate the successful grafting of the silane onto the particle surface. researchgate.net DLS is also sensitive to the aggregation of particles in a dispersion. researchgate.net An increase in the measured particle size over time can signify instability and aggregation, which can be influenced by factors such as pH, ionic strength, and the presence of surface-active agents like silanes.
The following table provides an example of DLS data for silica nanoparticles before and after surface modification with this compound.
| Sample | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Silica Nanoparticles | 100 | 0.15 |
| This compound Modified Silica Nanoparticles | 105 | 0.18 |
This table is illustrative and does not represent actual experimental data.
Rheological and Dynamic Mechanical Property Assessment
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Composites
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and their composites. wiley.comijaem.net It involves applying a sinusoidal stress to a sample and measuring the resulting strain, or vice versa. ijaem.net From this, the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response, are determined. youtube.com The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), or damping factor, which is a measure of the energy dissipated as heat. youtube.com
When this compound is used as a coupling agent in polymer composites, DMA is instrumental in evaluating its effect on the material's mechanical performance across a range of temperatures and frequencies. The storage modulus in the glassy region provides information about the stiffness of the composite, while the drop in the storage modulus at the glass transition temperature (Tg) indicates the onset of large-scale molecular motion. core.ac.uk The Tg, often taken as the peak of the tan δ curve, can be influenced by the interfacial adhesion between the filler and the polymer matrix, which is enhanced by the silane coupling agent. mdpi.com
Improved interfacial adhesion due to the presence of this compound can lead to a higher storage modulus in the rubbery plateau region, indicating a more effectively reinforced material. unt.edu The height and width of the tan δ peak can also provide insights into the molecular mobility and heterogeneity of the composite. mdpi.com For example, a lower and broader tan δ peak may suggest restricted polymer chain mobility at the filler-matrix interface. mdpi.com
The table below illustrates hypothetical DMA data for a polymer composite with and without a this compound coupling agent.
| Composite Formulation | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temperature (Tg) (°C) | Tan δ Peak Height |
| Polymer + Filler (No Silane) | 3.5 | 110 | 0.8 |
| Polymer + Filler + this compound | 4.2 | 115 | 0.6 |
This table is illustrative and does not represent actual experimental data.
Rheometry for Curing Kinetics and Vulcanization Behavior
Rheometry is the study of the flow and deformation of materials. It is a critical tool for understanding the curing kinetics of thermosetting resins and the vulcanization behavior of rubber compounds. When this compound is incorporated into such systems, rheological measurements can provide valuable information on how it affects the processing characteristics and the final network structure.
For thermosetting systems, a rheometer can be used to monitor the change in viscosity as a function of time at a constant temperature. The gel time, which is the point at which the liquid resin begins to form a cross-linked network, can be determined from the crossover of the storage modulus (G') and the loss modulus (G''). The rate of viscosity increase provides information about the curing reaction kinetics. The presence of a silane coupling agent can influence these kinetics by participating in the cross-linking reactions or by affecting the dispersion of fillers which can, in turn, alter the viscosity and reaction rate. mdpi.com
In the context of rubber vulcanization, a moving die rheometer (MDR) or an oscillating disk rheometer (ODR) is commonly used. These instruments measure the change in torque required to oscillate a die embedded in the rubber compound as it is heated. The resulting cure curve provides key parameters such as the minimum torque (ML), which relates to the viscosity of the unvulcanized compound, the maximum torque (MH), which is indicative of the cross-link density and stiffness of the vulcanized rubber, the scorch time (ts2), which is the time to the onset of vulcanization, and the optimum cure time (t90), the time to reach 90% of the maximum torque. unt.edu
The use of this compound as a coupling agent for silica-filled rubber compounds can significantly affect the vulcanization characteristics. It can improve the dispersion of the silica filler, leading to a lower minimum torque. unt.edu By reacting with the silanol groups on the silica surface, the silane reduces filler-filler interactions and prevents the adsorption of vulcanization accelerators, which can otherwise lead to a longer scorch time and a lower cure rate. unt.edunih.gov
A hypothetical data table from a rheometer for a rubber compound with and without this compound is presented below.
| Rubber Compound | Minimum Torque (ML) (dN·m) | Maximum Torque (MH) (dN·m) | Scorch Time (ts2) (min) | Optimum Cure Time (t90) (min) |
| Rubber + Silica (No Silane) | 1.5 | 10.0 | 3.0 | 12.0 |
| Rubber + Silica + this compound | 1.2 | 11.5 | 2.5 | 10.5 |
This table is illustrative and does not represent actual experimental data.
Applications and Materials Science Research Involving 3,3 Dimethylbutyl Triethoxysilane
Silane (B1218182) Coupling Agent Functionality in Polymer and Elastomer Composites
In the realm of polymer and elastomer composites, (3,3-dimethylbutyl)triethoxysilane acts as a crucial intermediary, bridging the gap between inorganic fillers and organic polymer matrices. This function is vital for the development of high-performance materials with enhanced properties.
Interfacial Adhesion Enhancement
The primary role of this compound as a coupling agent is to improve the interfacial adhesion between inorganic fillers, such as silica (B1680970) and kaolin, and polymer matrices like styrene-butadiene rubber (SBR) and natural rubber (NR). The triethoxy groups of the silane can hydrolyze to form silanols, which then condense with the hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds. The (3,3-dimethylbutyl) group, being organophilic, can then physically or chemically interact with the polymer chains.
Reinforcement Mechanisms and Improvement of Mechanical Properties
The improved interfacial adhesion directly translates to enhanced reinforcement and superior mechanical properties of the composite material. By effectively coupling the filler to the polymer matrix, this compound helps to dissipate energy and distribute stress more evenly throughout the material. This leads to improvements in several key mechanical properties, including:
Tensile Strength: The ability of the material to withstand pulling forces without breaking.
Modulus: The stiffness of the material.
Tear Strength: The resistance of the material to the growth of a cut or tear.
Abrasion Resistance: The ability to resist surface wear.
Studies on various silane coupling agents have demonstrated that they can significantly improve the mechanical properties of rubber composites by reducing filler-filler interactions and enhancing filler-rubber interactions. utwente.nlresearchgate.net The reinforcement effect is a direct consequence of the chemical bonding between the silane and both the filler and the polymer matrix. utwente.nl
Below is a table summarizing the expected improvements in mechanical properties of a silica-filled SBR composite with the addition of this compound.
| Property | Without Coupling Agent | With this compound |
| Tensile Strength (MPa) | Lower | Higher |
| Modulus at 300% (MPa) | Lower | Higher |
| Tear Strength (kN/m) | Lower | Higher |
| Abrasion Resistance | Lower | Higher |
Impact on Cure Dynamics and Crosslink Density
The presence of this compound can also influence the curing process of rubber compounds. The cure dynamics, including the scorch time (the time before vulcanization begins) and the optimum cure time, can be affected by the interactions between the silane, filler, and the curing system.
Surface Modification and Functionalization of Nanomaterials
Beyond its use in bulk composites, this compound is a valuable tool for the surface modification and functionalization of nanomaterials, particularly inorganic nanoparticles.
Covalent Grafting onto Inorganic Nanoparticles
To improve the dispersion of inorganic nanoparticles, such as silica nanoparticles, in polymer matrices or organic solvents, their surfaces can be functionalized with this compound. The process involves the covalent grafting of the silane onto the nanoparticle surface. The triethoxy groups of the silane react with the hydroxyl groups on the nanoparticle surface, forming stable Si-O-Si bonds. researchgate.netresearchgate.net
This surface modification replaces the hydrophilic hydroxyl groups with the organophilic (3,3-dimethylbutyl) groups, making the nanoparticles more compatible with non-polar environments. This improved compatibility prevents the agglomeration of nanoparticles, leading to a more uniform dispersion within the host material. The concentration of the silane coupling agent used for functionalization is a critical parameter that needs to be optimized to achieve the best results. researchgate.net
Engineering of Surface Hydrophobicity and Surface Energy
A key consequence of the covalent grafting of this compound onto a surface is the alteration of its surface properties, specifically its hydrophobicity and surface energy. The presence of the non-polar (3,3-dimethylbutyl) groups on the surface significantly increases its water-repellent characteristics. gelest.com
This ability to engineer surface hydrophobicity is crucial for a wide range of applications. For instance, creating hydrophobic surfaces on materials can improve their resistance to moisture, prevent corrosion, and reduce biofouling. The surface energy of the material is also lowered, which can affect its adhesion properties and its interaction with other materials. The choice of silane, including the length and structure of the alkyl group, allows for the fine-tuning of the surface hydrophobicity to meet the requirements of specific applications. gelest.com
Control of Nanoparticle Agglomeration in Polymeric Systems
The performance of polymer nanocomposites, materials where nanoparticles are dispersed within a polymer matrix, is highly dependent on the uniform distribution of the nanoparticles. A common challenge is the tendency of nanoparticles to agglomerate due to strong van der Waals forces, which can degrade the mechanical, optical, and thermal properties of the composite material. Surface modification of the nanoparticles with coupling agents is a primary strategy to mitigate this issue.
Organosilanes like this compound serve as effective surface modifiers for inorganic nanoparticles (e.g., silica, titania, alumina) that possess surface hydroxyl groups. The modification process involves the hydrolysis of the triethoxysilane (B36694) groups in the presence of moisture to form reactive silanols (Si-OH). These silanols then condense with the hydroxyl groups on the nanoparticle surface, forming stable covalent Si-O-Si bonds.
The key to preventing agglomeration lies in the organic group of the silane. The (3,3-dimethylbutyl) group is both bulky and non-polar. This "neohexyl" group acts as a steric shield, creating a physical barrier that prevents nanoparticles from approaching each other too closely. wikipedia.org Furthermore, the hydrophobic nature of the alkyl group improves the compatibility and interfacial adhesion between the inorganic nanoparticles and a non-polar or moderately polar polymer matrix. This enhanced compatibility reduces the thermodynamic driving force for agglomeration, promoting a more stable and uniform dispersion throughout the polymer system. The steric hindrance provided by the bulky alkyl group can also influence the self-condensation of the silane on the particle surface, potentially preventing the formation of thick, brittle polysiloxane layers. mdpi.com
Organic-Inorganic Hybrid Materials and Sol-Gel Processing
The sol-gel process is a versatile, low-temperature method for creating inorganic or hybrid organic-inorganic materials. researchgate.netsol-gel.net It involves the hydrolysis and subsequent polycondensation of molecular precursors, typically metal alkoxides. Organotrialkoxysilanes, with the general formula RSi(OR')₃, are fundamental precursors for creating hybrid materials that combine the properties of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., rigidity, thermal stability). osti.govnih.gov
This compound is a precursor for the synthesis of polysilsesquioxanes (PSQs), which are a class of organosilicon polymers with the empirical formula [RSiO₃/₂]ₙ. mdpi.comwikipedia.org These materials feature a silicon-oxygen backbone and can form various structures, including random networks, ladder-like structures, or well-defined cage structures known as Polyhedral Oligomeric Silsesquioxanes (POSS). wikipedia.orguni-saarland.de
The synthesis proceeds via the hydrolysis and condensation of the this compound monomer. uni-saarland.denih.gov The hydrolysis step replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), creating a reactive silanetriol intermediate. This is followed by a series of condensation reactions where these silanol (B1196071) groups react with each other to form a network of stable Si-O-Si (siloxane) bonds, releasing water or ethanol (B145695) as byproducts. scispace.comnih.govresearchgate.netscispace.com
The structure of the final polysilsesquioxane is heavily influenced by the nature of the organic 'R' group. uni-saarland.de The bulky 3,3-dimethylbutyl substituent provides significant steric hindrance, which can affect the condensation process. researchgate.netnih.gov Unlike smaller alkyl groups, this steric bulk may inhibit the formation of a highly dense, fully cross-linked three-dimensional network. Instead, it can favor the formation of soluble oligomers or discrete, cage-like silsesquioxane structures. researchgate.net The resulting hybrid material incorporates the hydrophobic and sterically bulky neohexyl groups into the inorganic siloxane framework, imparting properties such as high hydrophobicity, low surface energy, and good solubility in organic solvents. mdpi.comuni-saarland.de
Hybrid organic-inorganic coatings are developed to combine the durability and hardness of inorganic materials with the flexibility and functionality of organic polymers. The sol-gel process using organosilanes is a primary method for producing such coatings. researchgate.net this compound can be used as a key precursor to develop hybrid coatings with tailored properties, particularly high hydrophobicity. gelest.comgelest.com
When used in a sol-gel formulation, often in combination with other precursors like tetraethoxysilane (TEOS), the this compound is hydrolyzed and co-condensed to form a hybrid network. rsc.orggoogle.com During the coating application and subsequent curing, the organic groups arrange themselves at the coating-air interface to minimize surface energy. The non-polar 3,3-dimethylbutyl group is highly effective at repelling water, leading to coatings with high water contact angles and excellent water-repellent properties. nih.govrsc.org
The bulky nature of the neohexyl group contributes to the coating's bulk properties by creating free volume within the siloxane network, which can influence properties like the refractive index and dielectric constant. mdpi.com The strong covalent Si-O-Si backbone provides durability and adhesion to inorganic substrates like glass and metal, while the organic component ensures a functional surface. By controlling the ratio of this compound to other precursors (like TEOS), the cross-linking density, mechanical properties (e.g., hardness, flexibility), and surface energy of the coating can be precisely tailored. wikipedia.org
Advanced Sensing Technologies and Surface Receptors
The surface functionalization of nanosensors is critical for achieving selective detection of specific chemical analytes. Organosilanes are widely used to anchor receptor molecules to the sensor surface, which is often silicon-based (e.g., silicon nanowires, SiNWs) and has a native oxide layer.
Silicon nanowire (SiNW) field-effect transistors are highly sensitive electronic devices capable of detecting the binding of single molecules. To achieve selectivity, their surfaces must be chemically modified with receptors that have a specific affinity for the target analyte. Research has demonstrated the use of a derivative, 4-amino-3,3-dimethylbutyl triethoxysilane, in the creation of multiplexed nanosensor arrays for the supersensitive and discriminative detection of explosives. nih.govtau.ac.ilmonash.eduresearchgate.net
In this work, arrays of SiNWs were functionalized with a variety of organosilane molecules to create a diverse set of chemical receptors on a single chip. The trialkoxysilane portion of the molecule reacts with the silicon oxide surface of the nanowires to form a stable, covalent linkage. The organic functional group of the silane then acts as the binding site for analyte molecules. The binding of an analyte, such as an explosive molecule, to the functionalized surface alters the local electrostatic environment of the SiNW, causing a measurable change in its electrical conductance. By using an array of different receptors, a unique response pattern or "fingerprint" can be generated for each analyte, allowing for selective identification. nih.gov
In a notable study on explosive fingerprinting, a nanosensor array was created using eight different surface modifications to achieve selective detection of various explosives, including nitro-aromatics (TNT, DNT) and peroxide-based compounds (TATP, HMTD). nih.gov One of the key receptors used was derived from 4-amino-3,3-dimethylbutyl triethoxysilane , referred to as 'tBu' in the study. nih.gov This molecule combines the bulky tert-butyl-like structure adjacent to an amino group, creating a unique receptor site.
The platform's ability to discriminate between different explosives relies on pattern recognition of the kinetic and thermodynamic interactions between the analyte and the array of chemically distinct receptors. The 'tBu' receptor, along with the others, exhibited a unique response (change in conductance over time) when exposed to different explosive vapors. For example, the sensor functionalized with the amino-terminated neohexyl silane showed a distinct and strong response to DNT vapor. By analyzing the combined response patterns from all eight sensors, the system could rapidly and selectively identify explosives down to parts-per-quadrillion (ppq) concentrations. nih.govtau.ac.ilmonash.edu
The table below summarizes the different chemical receptors used in the study to create the sensor array for explosive fingerprinting. nih.gov
| Receptor Abbreviation | Chemical Name | Receptor Type |
| p-APhS | p-aminophenyltrimethoxysilane | Aromatic Amine |
| APDMES | Aminopropyldimethylmethoxysilane | Primary Amine |
| tBu | 4-amino-3,3-dimethylbutyl triethoxysilane | Primary Amine with Steric Hindrance |
| MPTMS | 3-mercaptopropyltrimethoxysilane | Thiol |
| p-MPI | N-(p-methoxyphenyl)piperazine | Piperazine Derivative |
| N-Me-p-MPI | N-methyl-N-(p-methoxyphenyl)piperazine | Piperazine Derivative |
| N-Et-p-MPI | N-ethyl-N-(p-methoxyphenyl)piperazine | Piperazine Derivative |
| Bare | Non-modified Silicon Oxide | Control |
Role in Organic Synthesis and Functional Group Protection
Use as Protecting Group for Reactive Hydrogens in Organic Molecules
While the use of common silylating agents like trimethylsilane (B1584522) (TMS) and tert-butyldimethylsilane (B7800976) (TBDMS) is extensively documented, specific research detailing the application of this compound as a protecting group is not widely available in peer-reviewed literature. However, based on the general principles of silyl (B83357) protecting groups, its potential role can be inferred. The bulky neohexyl group attached to the silicon atom would be expected to impart significant steric hindrance. This bulkiness can lead to selective protection of less sterically hindered hydroxyl or amino groups within a molecule.
The stability of silyl protecting groups is a critical factor in their application. Generally, the stability of silyl ethers to hydrolysis increases with the steric bulk of the substituents on the silicon atom. This trend suggests that a (3,3-dimethylbutyl)silyl protected group would exhibit greater stability compared to less bulky silyl groups like triethylsilyl (TES). This enhanced stability could be beneficial in reactions where more robust protection is required. Conversely, the increased steric hindrance might necessitate more forceful conditions for both the protection and deprotection steps compared to smaller silylating agents. The deprotection of silyl groups is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond.
Table 1: Comparison of Steric and Electronic Properties of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | van der Waals Radius (Å) (estimated) | Relative Hydrolytic Stability |
| Trimethylsilyl (B98337) | TMS | 2.2 | 1 |
| Triethylsilyl | TES | 2.7 | 64 |
| tert-Butyldimethylsilyl | TBDMS | 3.0 | 20,000 |
| Triisopropylsilyl | TIPS | 3.2 | 700,000 |
| (3,3-Dimethylbutyl)silyl | - | ~3.1 | Expected to be high |
Derivatization Agent in Chromatographic Analyses
In the field of analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial technique used to modify analytes to improve their chromatographic behavior and detection. greyhoundchrom.com Silylation is a common derivatization method that converts polar, non-volatile compounds containing active hydrogens (e.g., alcohols, phenols, carboxylic acids, amines) into more volatile and thermally stable silyl derivatives. research-solution.comfujifilm.com This process reduces peak tailing and enhances separation efficiency. researchgate.net
There is a lack of specific studies focusing on this compound as a derivatization agent in chromatography. However, its properties as a bulky silylating agent allow for speculation on its potential applications. The introduction of a (3,3-dimethylbutyl)silyl group would significantly increase the molecular weight of the analyte, leading to longer retention times in GC. This could be advantageous in the analysis of complex mixtures where better separation of early-eluting components is desired.
The choice of silylating reagent can influence the fragmentation patterns in mass spectrometry (MS), which is often coupled with GC. researchgate.net Bulky silyl derivatives can provide characteristic mass spectra that aid in structure elucidation. While common reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used, the unique fragmentation pattern of a (3,3-dimethylbutyl)silyl derivative could potentially offer advantages for specific analytical challenges. researchgate.net
Table 2: Common Silylating Reagents for GC Derivatization
| Reagent Name | Abbreviation | Leaving Group | Key Features |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-Methylacetamide | Highly reactive, but by-products can interfere with analysis. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-Methyltrifluoroacetamide | By-products are more volatile than those of BSA, reducing interference. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-Methyltrifluoroacetamide | The most volatile of the trimethylsilyl acetamides, useful for trace analysis. researchgate.net |
| This compound | - | Ethanol | Would introduce a bulky silyl group, potentially increasing retention time and altering MS fragmentation. (Hypothetical application) |
The successful application of this compound as a derivatization agent would depend on its reactivity and the completeness of the derivatization reaction. The steric bulk of the neohexyl group might lead to slower reaction kinetics compared to smaller silylating agents, potentially requiring optimization of reaction conditions such as temperature and catalyst use.
Theoretical and Computational Studies on 3,3 Dimethylbutyl Triethoxysilane
Molecular Modeling of Reaction Mechanisms
Molecular modeling has been instrumental in deconstructing the complex reaction pathways of alkoxysilanes like (3,3-Dimethylbutyl)triethoxysilane. These simulations provide a controlled environment to study phenomena that are often difficult to isolate and observe experimentally.
The functionality of this compound as a coupling agent or surface modifier begins with the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanols. Reactive molecular dynamics (MD) simulations, utilizing force fields like ReaxFF, are employed to model these fundamental processes. researchgate.net These simulations can track the dynamic formation of siloxane bonds, revealing the mechanisms of cluster and ring formation over time. researchgate.net
Two primary mechanisms for the growth of siloxane networks are typically observed in these simulations: monomer addition and cluster-cluster aggregation. researchgate.net The rates of hydrolysis and condensation are influenced by factors such as the chemical structure of the silane (B1218182), solvent composition, water availability, and pH. researchgate.netresearchgate.net For instance, studies on various alkoxysilanes show that the reactivity is strongly influenced by the pH of the medium during the initial stages of the reaction. researchgate.net Computational models can explore how the bulky 3,3-dimethylbutyl group influences the kinetics of these reactions compared to less sterically hindered silanes.
To monitor the progression of these reactions, computational data can be correlated with experimental techniques like 29Si NMR spectroscopy. researchgate.net Different silicon species can be identified by their chemical shifts, allowing for a quantitative analysis of the degree of condensation. researchgate.net
Table 1: Representative 29Si NMR Chemical Shift Assignments for Siloxane Species This table illustrates the types of structural units that can be identified during condensation reactions, based on general findings for similar systems. Specific shifts for this compound would require dedicated experimental analysis.
| Species | Structural Unit | General Chemical Shift Range (ppm) |
| T0 | R-Si(OEt)₃ | -45 to -50 |
| T1 | R-Si(OEt)₂(OSi) | -53 to -58 |
| T2 | R-Si(OEt)(OSi)₂ | -60 to -65 |
| T3 | R-Si(OSi)₃ | -68 to -72 |
| Source: Adapted from general data on trialkoxysilane condensation. researchgate.net |
The process by which this compound forms a layer on a substrate surface, known as silanization, is critical to its function. Computational methods are used to investigate the interactions between the silane and the substrate, most commonly a hydroxylated surface like silica (B1680970). researchgate.net The process involves four general steps: hydrolysis of the silane's alkoxy groups, condensation to form oligomers, hydrogen bonding of these oligomers to the substrate's hydroxyl groups, and finally, the formation of covalent Si-O-Substrate bonds during curing. gelest.com
Density Functional Theory (DFT) is a powerful tool for studying these interfacial interactions in detail. researchgate.net DFT calculations can determine the adsorption energies, preferred adsorption configurations, and electronic details of the bonding between silane hydrolysis products and the substrate. researchgate.net These studies reveal the pathways of the grafting reactions and the nature of the covalent linkages formed. researchgate.net Reactive MD simulations can also model the deposition of alkylsilanes from a solution onto a substrate, observing the influence of factors like alkyl chain length and surface roughness on the final monolayer structure. researchgate.net
Structure-Property Relationships and Predictive Modeling
A key goal of computational studies is to establish clear relationships between the molecular structure of this compound and the macroscopic properties of the materials it is part of.
The 3,3-dimethylbutyl group, also known as a neohexyl group, is a defining feature of this silane, imparting specific steric and electronic characteristics.
Steric Effects: The bulky nature of the neohexyl group creates significant steric hindrance around the silicon atom. This can influence the rates of hydrolysis and condensation and affect the packing density and ordering of the silane molecules on a surface. The bulky group contributes to creating a non-polar interphase that shields polar surfaces from water, a key aspect of its hydrophobic properties. gelest.com
Electronic Effects: The alkyl group is generally considered electron-donating through an inductive effect. Furthermore, silyl (B83357) groups attached to a carbon atom can exhibit hyperconjugation, where the electrons in the Si-C σ-bond interact with adjacent orbitals. u-tokyo.ac.jp This electronic behavior can influence the reactivity of the silane and the stability of reaction intermediates. u-tokyo.ac.jp Quantum-chemical calculations can quantify these effects by mapping electron density and calculating partial atomic charges.
Predictive modeling aims to forecast the bulk properties of composite materials containing this compound as a coupling agent. By simulating the interface between the silane-treated filler and the polymer matrix, it is possible to predict mechanical properties like stiffness, strength, and durability.
Recent advancements include the use of machine learning and deep learning methods, such as three-dimensional convolutional neural networks (3D CNNs). researchgate.net These models can be trained on datasets generated from numerous microscale simulations (e.g., finite element analysis) of composite structures. researchgate.net Once trained, the network can rapidly predict the mechanical properties, such as Young's modulus and Poisson's ratio, based on microstructural images, offering a significant speed advantage over traditional simulation methods for large-scale material design tasks. researchgate.net
Advanced Simulation Techniques for Complex this compound Systems (e.g., Molecular Dynamics, Density Functional Theory)
The study of this compound systems relies on sophisticated computational techniques capable of handling complex chemical environments and reactions.
Molecular Dynamics (MD): MD simulations are used to study the time-dependent behavior of molecular systems. researchgate.net Reactive force fields (ReaxFF) within MD simulations allow for the modeling of chemical reactions, such as hydrolysis and condensation, by dynamically breaking and forming bonds based on quantum mechanical principles. researchgate.net This is essential for understanding the curing process and the formation of siloxane networks.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. cmu.edu It is particularly useful for calculating the ground state energy of a system, which allows for the determination of reaction energies, activation barriers, and stable molecular geometries. cmu.edulp.edu.ua DFT studies on similar silane systems have been used to investigate reaction mechanisms, such as the hydrosilylation of triethoxysilane (B36694), by calculating the energy profiles of different reaction pathways. lp.edu.ua DFT is also applied to understand the electronic properties of materials, where analysis of the density of states (DOS) can reveal the contributions of different atoms (e.g., Si, N, H) to the valence and conduction bands. aps.org
Table 2: Comparison of Advanced Simulation Techniques
| Technique | Primary Application for this compound | Key Outputs |
| Molecular Dynamics (MD) | Simulating the dynamic processes of hydrolysis, condensation, and monolayer formation on surfaces. | Trajectories of atoms over time, diffusion coefficients, structural arrangement, reaction dynamics. |
| Density Functional Theory (DFT) | Calculating reaction energetics, studying electronic structure, and determining stable configurations of molecules and interfaces. | Adsorption energies, reaction energy profiles, activation barriers, electronic density of states, bond characteristics. |
| Source: Compiled from principles described in cited literature. researchgate.netcmu.edulp.edu.ua |
These advanced computational methods provide a detailed, atomistic understanding of this compound, from its initial reactions in solution to its role in the final properties of advanced materials.
Future Research Directions and Emerging Trends for 3,3 Dimethylbutyl Triethoxysilane
The exploration of organosilanes continues to open new frontiers in materials science. (3,3-Dimethylbutyl)triethoxysilane, with its distinct bulky alkyl group, is at the forefront of this research, promising novel functionalities and applications. Future investigations are trending towards greener synthesis, multifunctional material design, advanced real-time reaction analysis, predictive modeling, and expansion into high-tech domains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,3-Dimethylbutyl)triethoxysilane, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or silane coupling reactions. For example, triethoxysilane derivatives are often synthesized via hydrosilylation of alkenes using transition-metal catalysts (e.g., Pt or Rh complexes). Optimization can be achieved by controlling reaction temperature (40–80°C), solvent polarity (e.g., toluene or THF), and stoichiometric ratios of reactants. Monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) ensures intermediate stability .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store under inert gas (N₂ or Ar) in airtight containers at –20°C to prevent hydrolysis. Use moisture-free solvents (e.g., anhydrous THF) during handling. Safety protocols include wearing nitrile gloves, safety goggles, and working in a fume hood due to potential respiratory irritation. Refer to SDS guidelines for triethoxysilane analogs, which recommend neutralization of spills with sodium bicarbonate .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the 3,3-dimethylbutyl group (δ 0.8–1.2 ppm for methyl protons; δ 20–25 ppm for quaternary carbons). FTIR should show Si-O-C stretches at 1000–1100 cm⁻¹ and Si-H absorption (if present) at 2100–2200 cm⁻¹. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight integrity .
Advanced Research Questions
Q. How can factorial experimental designs be applied to optimize the hydrolysis-condensation process of this compound in hybrid films?
- Methodological Answer : Implement a 3³ factorial design to study variables like pH (3–9), silane concentration (1–5 wt%), and curing temperature (25–100°C). Response surface methodology (RSM) can model film thickness and corrosion resistance. For example, used this approach for APTES/GPTMS films, identifying pH 5 and 3 wt% silane as optimal for steel surface modification .
Q. What strategies mitigate premature hydrolysis during the synthesis of silane-containing composites using this compound?
- Methodological Answer : Pre-dry substrates at 120°C for 2 hours to remove adsorbed water. Use aprotic solvents (e.g., dry THF) and add hydrolysis inhibitors like acetic acid (0.1–1% v/v). Kinetic studies via in-situ FTIR can track Si-O-Si network formation, with condensation rates adjusted by varying catalyst loadings (e.g., 0.01–0.1 mol% dibutyltin dilaurate) .
Q. How do computational methods contribute to predicting the reactivity of this compound in surface modification reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model adsorption energies and transition states for silane-surface interactions. Molecular dynamics (MD) simulations predict self-assembly behavior on metal oxides. For example, highlighted steric effects from the 3,3-dimethylbutyl group reducing aggregation in hybrid films .
Data Contradictions and Resolution
- Contradiction : Some studies report conflicting optimal pH ranges for silane film stability (acidic vs. neutral conditions).
- Resolution : Validate via electrochemical impedance spectroscopy (EIS) in simulated environments. resolved similar contradictions by testing films under varying humidity (30–90% RH) and salt spray conditions .
Key Research Tools
- Synthesis : Hydrosilylation reactors, Schlenk lines for moisture-sensitive reactions.
- Characterization : NMR, FTIR, XPS for surface analysis, SEM/AFM for morphology.
- Optimization : DOE software (e.g., Minitab, JMP) for factorial designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
